molecular formula C₁₂H₁₈O₆ B033231 Shi Epoxidation Diketal Catalyst CAS No. 18422-53-2

Shi Epoxidation Diketal Catalyst

Cat. No. B033231
CAS RN: 18422-53-2
M. Wt: 258.27 g/mol
InChI Key: IVWWFWFVSWOTLP-RWYTXXIDSA-N
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Description

Shi epoxidation is a notable advancement in the field of asymmetric epoxidation, particularly for its application in the epoxidation of unfunctionalized alkenes. Originating from D-fructose, this catalyst system demonstrates high efficiency and selectivity, leveraging inexpensive carbohydrates for its preparation and thereby offering a practical approach to asymmetric synthesis (Nieto et al., 2005).

Synthesis Analysis

The synthesis of Shi's diester, a fructose derivative for catalytic asymmetric epoxidation, has been developed to be both practical and scalable. This catalyst, prepared from D-fructose, is efficient in the epoxidation of alpha, beta-unsaturated carbonyl compounds and shows considerable promise in the epoxidation of unfunctionalized alkenes (Nieto et al., 2005).

Molecular Structure Analysis

The molecular structure of the Shi epoxidation catalyst plays a crucial role in its effectiveness, enabling the asymmetric epoxidation of olefins. This structure has been optimized through various studies to enhance the catalyst's efficiency and stability for stereoselective epoxidation reactions.

Chemical Reactions and Properties

Shi epoxidation utilizes the ketone and its enantiomer, derived from carbohydrates like D-fructose and L-sorbose, for the asymmetric epoxidation of trans-olefins with potassium peroxomonosulfate (Oxone), without the need for transition metals in its catalytic cycle. This process requires careful pH tuning and a sophisticated solvent/buffer system to avoid catalyst decomposition (List & Scharf, 2019).

Scientific Research Applications

Epoxidation Reactions

  • Scientific Field: Organic Chemistry
  • Application Summary: The Shi Epoxidation allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant .
  • Methods of Application: The epoxidizing species is believed to be a dioxirane, which is a powerful epoxidation reagent. These are not indefinitely stable, but can be generated in situ by oxidation of a ketone with potassium peroxymonosulfate (Oxone). The reactions are conducted in buffered, often biphasic mixtures with phase transfers catalysts .
  • Results or Outcomes: The use of this catalyst allows for the efficient and selective synthesis of epoxides from various alkenes .

Synthesis of Fine Chemicals and Pharmaceutical Intermediates

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: The Shi Epoxidation Diketal Catalyst is used in the synthesis of fine chemicals and pharmaceutical intermediates .

Industrial Production of Specialty Chemicals

  • Scientific Field: Industrial Chemistry
  • Application Summary: The Shi Epoxidation Diketal Catalyst is used in the industrial production of specialty chemicals .

Organic Synthesis for Research and Development Purposes

  • Scientific Field: Organic Chemistry
  • Application Summary: The Shi Epoxidation Diketal Catalyst is used in organic synthesis for research and development purposes .

Asymmetric Epoxidation

  • Scientific Field: Organic Chemistry
  • Application Summary: The Shi Epoxidation Diketal Catalyst has been used in the asymmetric epoxidation of alkenes . This is a focus of many research efforts over the past two decades .
  • Methods of Application: The catalyst is used in combination with Oxone in acetonitrile and dimethoxymethane . The method involves the oxidation of disulfides, diesters, and diethers .
  • Results or Outcomes: The use of the Shi catalyst yielded the best yields and stereoselectivities . The authors reported up to 89% yield and up to 96% ee for the oxidation of disulfides .

Synthesis of Chiral Thiosulfonate Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: The Shi catalyst has been used in the synthesis of chiral thiosulfonate derivatives . Chiral sulfinyl derivatives have been of interest for the past three decades .
  • Methods of Application: The method involves the use of the Shi catalyst in combination with Oxone in acetonitrile and dimethoxymethane . The method involves the oxidation of disulfides .
  • Results or Outcomes: The use of the Shi catalyst yielded the best yields and stereoselectivities . The authors reported up to 89% yield and up to 96% ee for the oxidation of disulfides .

Synthesis of 1-Deoxy-5-Hydroxysphingosine Analogues

  • Scientific Field: Organic Chemistry
  • Application Summary: The Shi catalyst has been used in the synthesis of 1-deoxy-5-hydroxysphingosine analogues . These analogues show promise as anticancer agents .
  • Methods of Application: The method involves the use of the Shi catalyst in a key step in the synthesis of 2-amino-3,5-diols .
  • Results or Outcomes: The use of the Shi catalyst yielded robust and selective synthesis of 2-amino-3,5-diols .

Synthesis of Chiral Sulfinyl Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: The Shi catalyst has been used in the synthesis of chiral sulfinyl derivatives . These molecules have been of interest for the past three decades due to their use as chiral controllers in asymmetric synthesis, as chiral ligands, and as Lewis bases .
  • Methods of Application: The method involves the use of the Shi catalyst in combination with Oxone in acetonitrile and dimethoxymethane . The authors reported the oxidation of disulfides .
  • Results or Outcomes: The use of the Shi catalyst yielded the best yields and stereoselectivities . The authors reported up to 89% yield and up to 96% ee for the oxidation of disulfides .

Safety And Hazards

Dioxiranes are high energy materials and can be explosive when neat/concentrated. They are best used prepared and used in situ . The safety of oxidation processes run in potentially peroxidisable solvents (e.g. THF, acetone) is dependent on many factors .

Future Directions

The Shi Epoxidation Diketal Catalyst represents an early example of organocatalysis . It is notable for its use of a non-metal catalyst . The Shi epoxidation involves treating alkenes with Oxone (potassium peroxymonosulfate) in the presence of the Shi catalyst . The reaction is believed to proceed via a dioxirane intermediate generated from the ketone catalyst by the Oxone .

properties

IUPAC Name

(3'aR,4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWWFWFVSWOTLP-RWYTXXIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428499
Record name D-Epoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Epoxone

CAS RN

18422-53-2
Record name D-Epoxone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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